3-(3-Chloro-benzenesulfonylamino)-benzoic acid
Descripción general
Descripción
3-(3-Chloro-benzenesulfonylamino)-benzoic acid, also known as this compound, is a useful research compound. Its molecular formula is C13H10ClNO4S and its molecular weight is 311.74 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mecanismo De Acción
Target of Action
Similar compounds like benzenesulfonyl chloride are known to react with compounds containing reactive n-h and o-h bonds . This suggests that the compound might interact with proteins or other biomolecules in the body that contain these reactive groups.
Mode of Action
Based on the properties of similar compounds, it can be inferred that the compound might interact with its targets through a process of sulfonylation . This involves the transfer of a sulfonyl group from the compound to its target, which can lead to changes in the target’s function.
Actividad Biológica
3-(3-Chloro-benzenesulfonylamino)-benzoic acid (CAS No. 78922-04-0) is an aromatic organic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential bioactive properties. The compound consists of two benzene rings linked by an amide bond, with a chlorine substituent at the meta position and a sulfonylamino group, indicating possible interactions with various biological targets.
Chemical Structure and Properties
- Molecular Formula : C₁₃H₁₀ClN₁O₃S
- Molecular Weight : 295.74 g/mol
- IUPAC Name : 3-(3-chlorobenzenesulfonylamino)benzoic acid
The compound's structure allows for potential hydrogen bonding and π-π stacking interactions, which are critical for binding to biological targets.
Research indicates that this compound may interact with proteins involved in inflammation and microbial resistance pathways. Its sulfonamide group suggests possible inhibition of carbonic anhydrase or other sulfonamide-sensitive enzymes, which could elucidate its mechanism in therapeutic contexts .
Antimicrobial Properties
Studies have suggested that compounds structurally similar to this compound exhibit antimicrobial activity. This suggests that the compound may possess similar properties, potentially acting against various bacterial strains through mechanisms such as enzyme inhibition or disruption of cellular processes .
Anti-inflammatory Effects
The presence of the sulfonamide group in the compound hints at potential anti-inflammatory effects. Compounds with similar structures have been documented to modulate inflammatory pathways, suggesting that further research into this compound could reveal significant anti-inflammatory activities .
Research Findings and Case Studies
A comprehensive analysis of the biological activity of this compound is still ongoing. However, preliminary studies have indicated:
- Binding Affinity : Interaction studies are essential to determine the binding affinity of this compound to various biological targets, including enzymes and receptors involved in inflammation and microbial resistance pathways.
- Toxicity Profiles : Evaluations of toxicity are crucial for assessing the safety profile of the compound. Preliminary data suggest that while certain structural analogs exhibit low toxicity, detailed assessments for this specific compound remain necessary .
Comparative Analysis with Similar Compounds
To better understand the potential applications of this compound, a comparison with structurally related compounds can be insightful. The following table summarizes key characteristics:
Propiedades
IUPAC Name |
3-[(3-chlorophenyl)sulfonylamino]benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClNO4S/c14-10-4-2-6-12(8-10)20(18,19)15-11-5-1-3-9(7-11)13(16)17/h1-8,15H,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APBOVLPLJFJSRI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NS(=O)(=O)C2=CC(=CC=C2)Cl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClNO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70429123 | |
Record name | 3-(3-chloro-benzenesulfonylamino)-benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70429123 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
749884-42-2 | |
Record name | 3-(3-chloro-benzenesulfonylamino)-benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70429123 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.